2-Chloro-3-iodopyrazine
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Overview
Description
2-Chloro-3-iodopyrazine is an organic compound with the molecular formula C4H2ClIN2 It is a halogenated pyrazine derivative, characterized by the presence of both chlorine and iodine atoms attached to the pyrazine ring
Scientific Research Applications
2-Chloro-3-iodopyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyrazines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
This compound is a halogenated pyrazine, a class of compounds known for their diverse biological activities, but its specific targets remain to be identified .
Mode of Action
The halogen atoms can form halogen bonds with protein residues, while the pyrazine ring can engage in pi-stacking and other non-covalent interactions .
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-3-iodopyrazine are currently unknown due to the lack of studies on this compound. Halogenated pyrazines have been used in the synthesis of various pharmaceuticals and could potentially interfere with a wide range of biochemical pathways .
Pharmacokinetics
For instance, halogens can increase a compound’s lipophilicity, which could enhance cellular absorption and distribution .
Result of Action
Halogenated pyrazines have been used in the development of various pharmaceuticals, suggesting that they can have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2-Chloropyrazine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles.
Cross-Coupling Reactions: This compound is a valuable substrate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or alcoholic solvents.
Stille Coupling: Stannanes and palladium catalysts in the presence of ligands.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.
Coupling Products: Biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
3-Iodopyrazine: Lacks the chlorine atom, which can influence its reactivity and selectivity in substitution reactions.
2-Bromo-3-iodopyrazine: Contains a bromine atom instead of chlorine, offering different reactivity profiles in halogen exchange reactions.
Uniqueness: 2-Chloro-3-iodopyrazine is unique due to the presence of both chlorine and iodine atoms, providing a versatile platform for various chemical transformations. Its dual halogenation allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-iodopyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEADRFPMIXXSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191340-85-9 |
Source
|
Record name | 2-chloro-3-iodopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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